molecular formula C9H10BrN5 B5537561 5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine

5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine

Cat. No. B5537561
M. Wt: 268.11 g/mol
InChI Key: NWAAPCCEONYRPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine involves multi-step synthetic routes that typically start from simple heterocyclic precursors. For instance, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves arylation with 4-chloro-2-cyanopyridine followed by conversion to diethylamide (Anuradha et al., 2014). Another example is the synthesis of 4-(5-((4-Bromobenzyl)thio)-4-Phenyl-4H-1,2,4-Triazol-3-yl)pyridine, which was confirmed by NMR, MS, elemental analyses, and X-ray structure determination (Jin-Xia Mu et al., 2015).

Molecular Structure Analysis

Characterization of these compounds often involves spectroscopic methods like FT-IR, 1H NMR, and 13C NMR spectroscopy, along with elemental analysis and X-ray diffraction studies. For example, the molecular structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was elucidated using these techniques, revealing two symmetry-independent molecules in the crystal lattice and highlighting intramolecular hydrogen bonding (Anuradha et al., 2014).

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds related to 5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine have been synthesized and evaluated for their antimicrobial activities. For example, derivatives of 1,2,4-triazoles have been synthesized from isonicotinic acid hydrazide, showcasing significant antimicrobial properties. These compounds were obtained through reactions involving carbon disulfide, hydrazine hydrate, and primary and secondary amines, demonstrating moderate to good antimicrobial activities against various microbial strains (Bayrak et al., 2009).

Metal Extraction and Separation

The application of 2,6-di(5-alkyl-1,2,4-triazol-3-yl)-pyridine and 2,6-di(5,6-dialkyl-1,2,4-triazin-3-yl)pyridine type compounds in the selective extraction of Am(III) over Eu(III) from acidic solutions has been documented. These compounds exhibit appreciable efficiency and selectivity, highlighting their potential in the field of solvent extraction and ion exchange for radioactive waste management and the recycling of valuable metals (Kolarik et al., 1999).

Structural and Spectroscopic Characterization

The synthesis of structurally related compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, has been reported. These studies involve comprehensive spectroscopic characterization and crystal structure analysis, which are crucial for understanding the chemical and physical properties of these compounds. Such detailed analyses are instrumental in the development of new materials and pharmaceuticals (Anuradha et al., 2014).

Fluorinated Compounds and Their Applications

Research has also been conducted on the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, highlighting the importance of fluorinated compounds in medicinal chemistry and material science. These compounds are synthesized through regiospecific 1,3-dipolar cycloaddition reactions, showcasing the versatility of triazole derivatives in the synthesis of novel compounds with potential applications in drug development and the design of functional materials (Peng & Zhu, 2003).

Heterocyclic Chemistry and Material Science

The research extends to the synthesis and application of heterocyclic compounds in the development of new materials and pharmaceuticals. For example, chromium(III) complexes with terdentate 2,6-bis(azolylmethyl)pyridine ligands have been synthesized, exhibiting potential for ethylene polymerization. These studies underscore the significance of heterocyclic chemistry in the advancement of catalysis and polymer science (Hurtado et al., 2009).

Future Directions

The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . 1,2,4-triazole derivatives, including 5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine, are promising candidates for future research in this area .

properties

IUPAC Name

5-bromo-N-[1-(1,2,4-triazol-1-yl)ethyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN5/c1-7(15-6-11-5-13-15)14-9-3-2-8(10)4-12-9/h2-7H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAAPCCEONYRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(NC1=NC=C(C=C1)Br)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[1-(1,2,4-triazol-1-yl)ethyl]pyridin-2-amine

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